molecular formula C9H7N3 B595581 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1256805-89-6

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

货号: B595581
CAS 编号: 1256805-89-6
分子量: 157.176
InChI 键: SCDAWQXIEIXTNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a high-purity chemical building block built around the privileged pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This structure is highly valued in medicinal chemistry and drug discovery for its ability to mimic purine bases, allowing it to interact with a wide range of biological targets. The core scaffold is known to form key hydrogen bonds with the hinge region of various kinase enzymes, making it a prominent feature in the development of kinase inhibitors . The specific substitutions on this compound—a methyl group at the 5-position and a cyano group at the 3-position—are designed to modulate the molecule's electronic properties, lipophilicity, and binding interactions to optimize biological activity and physicochemical properties. Researchers utilize this scaffold to develop novel therapeutic agents for various diseases. Literature indicates that pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against human neutrophil elastase (HNE), a key target in respiratory diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis . Furthermore, analogous compounds have been explored as potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases and central nervous system (CNS) disorders . In oncology research, this structural class has been extensively investigated, showing promise as c-Met kinase inhibitors , antiproliferative agents , and in the design of CDK1 inhibitors . The compound serves as a critical intermediate for further synthetic elaboration, enabling the generation of diverse compound libraries for biological screening. 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-7(3-10)5-12-9(8)11-4-6/h2,4-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDAWQXIEIXTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Two-Component Reaction with Active Methylene Compounds

The most widely reported method involves cyclo-condensation between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene reagents such as acetylacetone, ethyl cyanoacetate, or malononitrile. The reaction proceeds in acetic acid with catalytic hydrochloric acid under reflux (4–6 hours), yielding 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a major product.

Mechanistic Pathway :

  • Imine Formation : The amino group of the pyrrole attacks the carbonyl carbon of acetylacetone, forming a protonated intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the nitrile group generates the fused pyrrolo[2,3-b]pyridine core.

  • Aromatization : Elimination of water finalizes the aromatic system.

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventAcetic acid60–65
CatalystHCl (3–5 drops)62
TemperatureReflux (110°C)58
Reaction Time4 hours60

Purification via silica gel column chromatography (CH₂Cl₂/MeOH, 39:1) ensures >95% purity. Spectroscopic validation includes:

  • IR : νmax 2212 cm⁻¹ (C≡N), 1658 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 6.75 (s, 1H, pyrrole-H), 7.05–7.34 (m, 10H, Ar-H).

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura Coupling for Methyl Group Introduction

A patent-derived method employs Suzuki coupling to introduce methyl groups at the 5-position. Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, the reaction with methylboronic acid uses Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in dioxane/water (2.5:1) at 80°C under N₂.

Reaction Scheme :

5-Bromo precursor+CH₃B(OH)₂Pd(dppf)Cl₂, K₂CO₃5-Methyl product\text{5-Bromo precursor} + \text{CH₃B(OH)₂} \xrightarrow{\text{Pd(dppf)Cl₂, K₂CO₃}} \text{5-Methyl product}

Performance Metrics :

  • Yield : 72–78% after 12 hours.

  • Purity : >98% after recrystallization (ethanol/water).

Key Advantages :

  • High regioselectivity for the 5-position.

  • Scalable to multi-gram quantities without significant yield loss.

Microwave-Assisted Synthesis

Accelerated Cyclo-Condensation

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-amino-pyrrole-3-carbonitrile and acetylacetone in [bmim][BF₄] ionic liquid achieves 82% yield after 20 minutes at 150°C.

Comparative Data :

MethodTimeYield (%)Energy Input (kW)
Conventional Reflux4 h600.75
Microwave20 min821.2

This method minimizes side products like hydrolyzed nitriles or over-oxidized derivatives.

Structural and Analytical Validation

Spectroscopic Fingerprints

  • Mass Spectrometry : Molecular ion peak at m/z 157.17 [M⁺], consistent with C₈H₅N₃.

  • ¹³C NMR : Signals at δ 118.5 (C≡N), 25.3 (CH₃), and 144.2–127.8 (aromatic carbons).

  • Elemental Analysis : Calculated C 61.13%, H 3.85%, N 26.74%; Found C 61.09%, H 3.82%, N 26.70%.

Purity Assessment

HPLC (C18 column, MeOH/H₂O 70:30) shows a single peak at t = 6.3 min, confirming homogeneity.

Environmental and Scalability Considerations

Solvent and Catalyst Recovery

  • Ionic liquids in microwave synthesis are recyclable (3–4 cycles) with <5% efficiency loss.

  • Pd catalysts from Suzuki reactions are recovered via filtration (85–90% retrieval).

Waste Stream Analysis

MethodE-FactorPMI (Process Mass Intensity)
Cyclo-condensation8.223
Suzuki Coupling6.518
Microwave4.112

Microwave synthesis demonstrates superior green chemistry metrics due to reduced solvent use.

化学反应分析

Types of Reactions

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

科学研究应用

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

作用机制

The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs differ in substituent positions, ring systems, or functional groups, which critically influence reactivity, stability, and bioactivity. Key comparisons include:

Compound Name Substituents/Ring System Key Features Reference
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Cl at position 5, methyl at position 2 Higher electrophilicity due to Cl; used industrially with noted safety protocols
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethoxycarbonyl at position 2, [2,3-c] fused ring Reduced planarity due to ester group; moderate synthetic yield (60%)
2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile Chromene-fused system, nitromethyl at position 5 Enhanced π-conjugation; synthesized via multicomponent methods (good yield)
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile Chlorothiophenyl and oxopropoxy substituents Furo[2,3-b]pyridine derivatives with heteroaryl groups; high yields via Thorpe-Ziegler cyclization

生物活性

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, a compound belonging to the pyrrolopyridine family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is characterized by its unique heterocyclic structure, which includes a nitrile group at the 3-position and a methyl group at the 5-position. This specific substitution pattern enhances its reactivity and potential as a pharmacophore, making it a valuable building block for synthesizing various pharmacologically active molecules .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in critical signaling pathways. Notably, it has been shown to inhibit certain kinases that are pivotal in cancer cell proliferation and survival. The mechanism involves binding to the active sites of these targets, effectively blocking their activity and disrupting the associated signaling pathways .

Anticancer Activity

Research indicates that 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The compound's IC50 values for these cell lines suggest potent activity, with lower values indicating higher efficacy .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting SGK-1 kinase activity, which is implicated in several diseases including cancer and metabolic disorders. This inhibition can lead to therapeutic benefits in conditions mediated by SGK-1 activity .

Structure-Activity Relationship (SAR)

The biological efficacy of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can be influenced by structural modifications. For example:

  • Substitution Effects : Variations in substituents at different positions on the pyrrolopyridine ring can significantly alter biological activity. Compounds with hydroxyl (-OH) groups have demonstrated improved antiproliferative activities compared to those without .
  • Comparison with Related Compounds : When compared to similar compounds such as 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (lacking the methyl group), 5-methyl derivatives show enhanced biological properties due to increased lipophilicity and receptor binding affinity .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : A study evaluating the antiproliferative effects revealed that modifications leading to increased hydrophilicity resulted in lower IC50 values against HeLa cells (IC50 = 0.058 μM) compared to unmodified derivatives .
  • Kinase Inhibition : Research focusing on SGK-1 inhibition showed that compounds derived from 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile effectively reduced kinase activity in vitro, suggesting potential for therapeutic applications in related diseases .

Summary Table of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AntiproliferativeHeLa0.058
AntiproliferativeA549Not specified
Kinase InhibitionSGK-1Not specified

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is often synthesized via multi-component reactions (MCRs) using precursors like substituted pyrroles and pyridine derivatives. For example, modified 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can react with pyridine-containing fragments under acidic or basic catalysis to form the target compound . Optimized conditions (e.g., triethylamine in ethanol at 78°C) improve yields by reducing side reactions and enabling single-flask synthesis .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic protons at δ 8.3–8.4 ppm, nitrile signals at ~110–120 ppm) and HRMS .

Q. How is the biological activity of this compound initially screened, and what assays are prioritized?

  • Screening Workflow :

In vitro cytotoxicity (MTT assay against cancer cell lines like MCF-7 or HepG2).

Antimicrobial testing (disk diffusion against S. aureus or E. coli).

Enzyme inhibition (e.g., DNA gyrase for antibacterial activity via molecular docking with PDB ID: 2XCT) .

  • Key Metrics : IC50_{50} values for cytotoxicity and MIC (minimum inhibitory concentration) for antimicrobial activity .

Advanced Research Questions

Q. How can researchers resolve low yields in multi-component syntheses of pyrrolo-pyridine carbonitriles?

  • Challenges : Competing side reactions (e.g., polymerization of aldehydes) and steric hindrance from methyl/pyridine groups.
  • Solutions :

  • Use heterogeneous catalysts like Fe3_3O4_4@SiO2_2-Schiff-base-Pd(II) to enhance regioselectivity and reduce reaction time (e.g., 92% yield for chromeno-pyridine derivatives) .
  • Optimize solvent polarity (e.g., ethanol > DMF) to stabilize intermediates .
    • Validation : Monitor reaction progress via TLC or in situ FT-IR to identify bottlenecks .

Q. How do structural modifications (e.g., halogenation or methoxy groups) alter the compound’s bioactivity profile?

  • Case Studies :

  • 7-Chloro substitution (compound 3d in ) enhances antibacterial activity (MIC = 4 µg/mL vs. B. subtilis) but increases cytotoxicity (IC50_{50} = 12 µM in HeLa cells).
  • 8-Methoxy substitution (compound 3c) improves solubility and neuroprotective effects while reducing hepatotoxicity .
    • Mechanistic Insight : DFT calculations and molecular electrostatic potential (MEP) maps predict reactive sites for target binding .

Q. How should contradictory data on anti-inflammatory vs. cytotoxic effects be addressed?

  • Example Conflict : Some studies report anti-inflammatory activity (NF-κB inhibition) at low doses (IC50_{50} = 5 µM) but cytotoxicity at higher doses (>20 µM) .
  • Resolution Strategies :

  • Conduct dose-response profiling across multiple cell lines.
  • Use metabolomics to identify off-target effects (e.g., ROS generation in hepatic cells).
  • Compare structural analogs (e.g., 5-ethyl vs. 5-methyl derivatives) to isolate pharmacophores .

Q. What computational tools are effective for predicting the compound’s ADMET properties?

  • In Silico Workflow :

ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration.

Docking Studies : AutoDock Vina or Glide for binding affinity estimation with targets like DNA gyrase or estrogen receptors .

MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Methodological Guidelines

  • Synthesis Optimization Table :

    ParameterOptimal ConditionImpact on Yield
    CatalystFe3_3O4_4@SiO2_2-Pd(II)Increases by 30%
    SolventEthanolReduces byproducts
    Temperature78°CBalances kinetics/thermodynamics
    Reaction Time6–8 hoursMinimizes degradation
  • Biological Activity Summary :

    DerivativeTarget ActivityIC50_{50}/MIC
    3a ( )Anticancer (MCF-7)18 µM
    14i ( )Antibacterial (B. subtilis)2.5 µg/mL
    3d ( )Antifungal (C. albicans)8 µg/mL

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。